Precorrin-6x
Descripción
Structure
2D Structure
Propiedades
Fórmula molecular |
C44H54N4O16 |
|---|---|
Peso molecular |
894.9 g/mol |
Nombre IUPAC |
3-[(1R,2S,3S,4Z,7S,11S,17R)-8,13,17-tris(2-carboxyethyl)-2,7,12,18-tetrakis(carboxymethyl)-1,2,7,11,17-pentamethyl-3,10,15,21-tetrahydrocorrin-3-yl]propanoic acid |
InChI |
InChI=1S/C44H54N4O16/c1-40(13-12-34(55)56)25(15-36(59)60)39-44(5)42(3,20-38(63)64)23(8-11-33(53)54)27(48-44)17-30-41(2,19-37(61)62)22(7-10-32(51)52)28(45-30)18-43(4)24(14-35(57)58)21(6-9-31(49)50)26(47-43)16-29(40)46-39/h17,23,48H,6-16,18-20H2,1-5H3,(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)/b27-17-/t23-,40-,41+,42+,43+,44+/m1/s1 |
Clave InChI |
SOHWQLUTRKYCGZ-YTMGQXKNSA-N |
SMILES |
CC12CC3=C(C(C(=N3)C=C4C(C(C(N4)(C5=C(C(C(=N5)CC(=N1)C(=C2CC(=O)O)CCC(=O)O)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O |
SMILES isomérico |
C[C@@]12CC3=C([C@](C(=N3)/C=C\4/[C@H]([C@]([C@@](N4)(C5=C([C@@](C(=N5)CC(=N1)C(=C2CC(=O)O)CCC(=O)O)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O |
SMILES canónico |
CC12CC3=C(C(C(=N3)C=C4C(C(C(N4)(C5=C(C(C(=N5)CC(=N1)C(=C2CC(=O)O)CCC(=O)O)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O |
Sinónimos |
precorrin 6x precorrin-6x |
Origen del producto |
United States |
Precorrin 6x in the Cobalamin Biosynthetic Pathway Architecture
Aerobic and Anaerobic Pathway Divergence
The biosynthesis of cobalamin proceeds via two principal routes: an aerobic (oxygen-dependent) pathway and an anaerobic (oxygen-independent) pathway. nih.govucdavis.edu A primary distinction between these two routes is the stage at which cobalt is inserted into the macrocycle. ucdavis.eduwikipedia.orgnih.gov
Aerobic Pathway: Found in organisms like Pseudomonas denitrificans, this pathway requires molecular oxygen and is characterized by a "late" cobalt insertion. nih.govucdavis.eduwikipedia.org The corrin (B1236194) ring is almost fully constructed as a metal-free intermediate, hydrogenobyrinic acid, before the cobalt ion is chelated. nih.gov Precorrin-6x is a key intermediate specific to this aerobic pathway. pnas.orgpnas.org
Anaerobic Pathway: Utilized by bacteria such as Salmonella typhimurium and Propionibacterium shermanii, this pathway does not require oxygen. nih.govucdavis.edu Cobalt is inserted at an early stage, into an intermediate called precorrin-2 (B1239101), and all subsequent intermediates are cobalt complexes. nih.govnih.gov
The genes involved in each pathway are also distinctly named, with "cob" prefixes for the aerobic pathway enzymes and "cbi" prefixes for the anaerobic ones. nih.govnih.gov The two pathways diverge after the formation of uroporphyrinogen III and converge later at the stage of adenosylcobyric acid formation. nih.gov
This compound as a Central Intermediate in Corrin Ring Formation
This compound is a crucial metal-free precursor in the aerobic biosynthesis of the corrin macrocycle. pnas.orgpnas.org Its structure represents a significant milestone in the pathway. By the stage of this compound formation, the macrocycle has already undergone the critical ring contraction, a process that distinguishes corrins from porphyrins, which involves the extrusion of the C-20 carbon atom and its associated methyl group. pnas.orgpnas.org
Double-labeling experiments have established that this compound contains five S-adenosylmethionine-derived methyl groups. pnas.orgpnas.org Structural analysis revealed that it is at the dehydrocorrin level of oxidation and, importantly, still possesses the acetic acid side chain at the C-12 position. pnas.orgpnas.orgnih.gov The isolation of this compound was instrumental in demonstrating that the decarboxylation of this side chain occurs later in the pathway than previously thought. pnas.org Its conversion to subsequent intermediates requires a specific NADPH-dependent reduction step, highlighting its role as a chemical checkpoint. pnas.orgpnas.org
Preceding Stages: Formation of this compound from Early Precursors
The assembly of this compound is a multi-step process involving sequential methylations and enzymatic transformations that begin with a common tetrapyrrole precursor.
The journey to cobalamin, like that of heme and chlorophyll (B73375), begins with uroporphyrinogen III (UroIII). researchgate.netucdavis.eduwikipedia.org This molecule is the last common intermediate for these essential biological pigments. researchgate.net The cobalamin pathway diverges from the others when UroIII is committed to a series of methylation reactions, starting the transformation toward the corrin structure. wikipedia.org
Following its diversion from the main tetrapyrrole pathway, UroIII undergoes a sequence of methylations. The term "precorrin" is used for these intermediates, with the number indicating how many methyl groups have been added. monarchinitiative.orgebi.ac.uk
UroIII to Precorrin-2: The enzyme Uroporphyrinogen III methyltransferase (CobA or CysG) catalyzes two successive methylations at C-2 and C-7 to form precorrin-2. researchgate.netresearchgate.net
Precorrin-2 to Precorrin-3A: A third methylation at C-20 yields precorrin-3 (now referred to as precorrin-3A). pnas.org
Precorrin-3A to this compound: The conversion of precorrin-3A to this compound is a complex segment of the pathway involving three more intermediates: precorrin-3B, precorrin-4 (B1235051), and precorrin-5 (B1231413). researchgate.netnih.govsci-hub.se This sequence involves three additional methylations (at C-17, C-11, and C-1), an oxidation event, and the ring contraction step where an acetate (B1210297) fragment is extruded after the formation of precorrin-4. researchgate.netnih.govsci-hub.se
In Pseudomonas denitrificans, the transformation from precorrin-3A to this compound is catalyzed by four distinct enzymes that act in a specific order. researchgate.netnih.govasm.org
| Enzyme | Gene Name | Function |
| CobG | cobG | An iron-sulfur protein that catalyzes the oxidation of precorrin-3A to precorrin-3B. researchgate.netnih.govrhea-db.org |
| CobJ | cobJ | A methyltransferase that adds a methyl group to C-17. researchgate.netnih.govrhea-db.org |
| CobM | cobM | A methyltransferase that adds a methyl group to C-11. researchgate.netnih.govrhea-db.org |
| CobF | cobF | A methyltransferase that adds the final methyl group at C-1. researchgate.netnih.govrhea-db.org |
These enzymes work in concert to perform the methylations and oxidative ring contraction necessary to produce the this compound structure. nih.govasm.org
Subsequent Conversions: this compound to Later Corrinoids
Once formed, this compound is not the final product but is quickly modified in subsequent steps leading toward the completed corrin ring.
The immediate next step is the NADPH-dependent reduction of this compound. ebi.ac.ukpnas.orgpnas.org This reaction is catalyzed by the enzyme This compound reductase , encoded by the cobK gene. wikipedia.orgnih.gov The product of this reduction is a more reduced dihydro derivative named precorrin-6y (B1263978) (also known as precorrin-6B). ebi.ac.ukwikipedia.orgasm.org
Precorrin-6y then serves as the substrate for the multifunctional enzyme CobL . ebi.ac.ukresearchgate.net This single enzyme catalyzes two further methylations at positions C-5 and C-15 and, crucially, the decarboxylation of the acetic acid side chain at C-12, yielding precorrin-8x . ebi.ac.ukresearchgate.net From precorrin-8x, only a few steps remain to complete the synthesis of hydrogenobyrinic acid, the first intermediate with the fully formed, metal-free corrin system. sci-hub.se
Reduction to Precorrin-6y
The conversion of this compound to Precorrin-6y is a crucial reduction step within the aerobic cobalamin synthesis pathway. ebi.ac.uk This reaction is catalyzed by the enzyme this compound reductase, which is encoded by the cobK gene. nih.govwikipedia.orgasm.org The enzyme facilitates the NADPH-dependent reduction of a double bond in the D ring of the macrocycle, resulting in the formation of Precorrin-6y, a dihydro derivative of this compound. nih.govpnas.orgnih.gov
This reduction is highly specific for NADPH as the electron donor; NADH cannot substitute for this function. asm.org The reaction mechanism involves the protonation of the C18 position and a subsequent pro-R hydride transfer from NADPH to the C19 position of the this compound molecule. proteopedia.org Studies on the enzyme from Pseudomonas denitrificans have shown it to be a monomeric protein. nih.govnih.gov The successful isolation of this compound is often achieved in cell-free systems that are deficient in NADPH, which causes the biosynthetic process to halt at this stage. pnas.org
Table 1: Enzyme Responsible for the Reduction of this compound
| Enzyme Name | Gene | Cofactor | Substrate | Product | Organism Example |
| This compound reductase (EC 1.3.1.54) | cobK | NADPH | This compound | Precorrin-6y | Pseudomonas denitrificans nih.gov |
Progression to Hydrogenobyrinic Acid and Beyond
Following its formation, Precorrin-6y undergoes a series of modifications catalyzed by the multifunctional enzyme CobL. wikipedia.orgebi.ac.ukresearchgate.net This single enzyme is responsible for three distinct chemical transformations: two methylation reactions at the C-5 and C-15 positions and the decarboxylation of the acetic acid side chain located at the C-12 position of the ring. ebi.ac.uknih.gov The product of this complex reaction is Precorrin-8x. ebi.ac.ukresearchgate.net
In the aerobic pathway, the transformation from Precorrin-6y to Precorrin-8x is a streamlined process handled by CobL. This contrasts with the anaerobic pathway, where two separate enzymes, CbiE and CbiT, are required to perform the equivalent steps. pnas.orgebi.ac.uk
The final step in this sequence is the conversion of Precorrin-8x into hydrogenobyrinic acid, a reaction catalyzed by the CobH enzyme. asm.orgdntb.gov.ua Hydrogenobyrinic acid is a pivotal intermediate, representing the completed corrin ring structure before the late insertion of the central cobalt atom, a hallmark of the aerobic cobalamin biosynthesis pathway. wikipedia.org
Table 2: Enzymes in the Conversion of Precorrin-6y to Hydrogenobyrinic Acid
| Enzyme Name | Gene | Substrate | Product | Function |
| Precorrin-6Y C5,15-methyltransferase (decarboxylating) | cobL | Precorrin-6y | Precorrin-8x | Catalyzes two methylations and one decarboxylation. ebi.ac.uknih.gov |
| Precorrin-8x methylmutase | cobH | Precorrin-8x | Hydrogenobyrinic acid | Catalyzes the final step to form hydrogenobyrinic acid. asm.org |
Enzymology of Precorrin 6x Metabolism
Precorrin-6x Reductase (CobK/CbiJ): Catalytic Role and Characteristics
This compound reductase, encoded by the cobK gene in aerobic organisms and cbiJ in anaerobic organisms, plays a pivotal role in the cobalamin biosynthesis pathway. ebi.ac.ukexpasy.org This enzyme catalyzes the NADPH-dependent reduction of this compound to its dihydro derivative, precorrin-6y (B1263978). ebi.ac.ukexpasy.orgnih.gov This reduction step is essential for the subsequent modifications of the corrin (B1236194) ring. nih.govscispace.com
Enzyme Purification and Biochemical Characterization
The purification and characterization of this compound reductase have been instrumental in understanding its function. In a notable study using a recombinant strain of Pseudomonas denitrificans, the enzyme was purified 14,300-fold to homogeneity with an 8% yield. nih.govnih.gov This allowed for a detailed biochemical analysis.
The molecular weight of the purified this compound reductase was determined to be approximately 27,000 Da by gel filtration and 31,000 Da by SDS-PAGE, suggesting that the enzyme functions as a monomer. nih.govnih.gov The enzyme exhibits optimal activity at a pH of 7.7. nih.govnih.gov For the purpose of purification and characterization, a coupled-enzyme radioenzymatic assay was developed. nih.govresearchgate.net In this assay, the product of the reductase reaction, precorrin-6y, is methylated in situ by the CobL gene product in the presence of [methyl-3H]S-adenosyl-L-methionine. nih.govresearchgate.net
**Table 1: Biochemical Properties of this compound Reductase from *P. denitrificans***
| Property | Value | Reference |
|---|---|---|
| Purification Fold | 14,300 | nih.gov, nih.gov |
| Yield | 8% | nih.gov, nih.gov |
| Molecular Weight (Gel Filtration) | ~27,000 Da | nih.gov, nih.gov |
| Molecular Weight (SDS-PAGE) | ~31,000 Da | nih.gov, nih.gov |
| Quaternary Structure | Monomer | nih.gov, nih.gov |
| Optimal pH | 7.7 | nih.gov, nih.gov |
| Km for this compound | 3.6 ± 0.2 µM | nih.gov, nih.gov |
| Km for NADPH | 23.5 ± 3.5 µM | nih.gov, nih.gov |
| Vmax | 17,000 U/mg | nih.gov, nih.gov |
NADPH-Dependent Reduction Mechanism
The reduction of this compound is strictly dependent on NADPH as the electron donor. nih.govnih.gov Studies have shown that NADH cannot substitute for NADPH, highlighting the high specificity of the enzyme for its coenzyme. asm.org The reaction involves the transfer of a hydride equivalent from NADPH to the C-19 position of this compound. rsc.org This was confirmed through deuterium (B1214612) labeling and NMR spectroscopy. rsc.org
Kinetic analysis of the purified this compound reductase revealed a sequential mechanism, as indicated by intersecting lines in double-reciprocal plots of initial velocity against substrate concentrations. asm.org Interestingly, the characteristic NADP+-binding motif (GXGXXA) found in many NADPH reductases is absent in the amino acid sequence of this compound reductase. asm.org
Substrate Binding and Product Formation (Precorrin-6y)
This compound reductase specifically binds to its substrate, this compound, which is a metal-free precursor of the corrin macrocycle. nih.govnih.gov this compound contains five S-adenosylmethionine-derived peripheral methyl groups. nih.gov The enzyme catalyzes the reduction of the double bond between C-18 and C-19 of this compound, leading to the formation of precorrin-6y. expasy.orggenome.jp
The product, precorrin-6y, was identified using fast atom bombardment-mass spectrometry. nih.govnih.gov In the presence of the complete enzyme system from P. denitrificans, precorrin-6y is efficiently converted to hydrogenobyrinic acid, a key intermediate in the biosynthesis of vitamin B12. nih.govnih.gov
Isoenzymes and Organismal Variations (CobK vs. CbiJ)
This compound reductase activity is carried out by two homologous but distinct enzymes: CobK in aerobic bacteria and CbiJ in anaerobic bacteria and archaea. ebi.ac.ukexpasy.orgnih.gov While both enzymes catalyze the same fundamental reaction, they are adapted to the different metabolic contexts of aerobic and anaerobic cobalamin biosynthesis. ebi.ac.ukwikipedia.org
The cobK gene product from Pseudomonas denitrificans has been extensively studied and serves as a model for the aerobic pathway. nih.govnih.gov In contrast, the cbiJ gene, found in organisms like Methanococcus maripaludis and Priestia megaterium (formerly Bacillus megaterium), is essential for cobamide biosynthesis in anaerobic environments. nih.govuniprot.orgnih.gov Deletion of the cbiJ homolog in M. maripaludis results in an auxotrophic phenotype, requiring either cobamide or acetate (B1210297) for growth, confirming its critical role. nih.govnih.gov The amino acid sequence identity between the archaeal CbiJ and its bacterial counterparts can be as low as 24–33%. nih.gov
Methyltransferases and Oxidase in this compound Biosynthesis
The formation of this compound itself is a multi-step process involving several enzymes, including methyltransferases and an oxidase. nih.gov
CobF (C-1 Methylase)
CobF is a crucial S-adenosyl-L-methionine-dependent methyltransferase that acts on precorrin-5 (B1231413). nih.govebi.ac.uk In the aerobic pathway, CobF catalyzes the methylation at C-1 of precorrin-5, which is coupled with the removal of the extruded C-20 fragment as acetic acid, to produce precorrin-6A (an oxidized form of this compound). ebi.ac.uknih.gov This enzymatic step is one of the final modifications leading to the formation of the this compound structure before its reduction by CobK. nih.gov
CobG (Oxidase)
CobG is a critical enzyme in the aerobic cobalamin biosynthesis pathway, functioning as a monooxygenase. nih.govresearchgate.net Its primary role is the oxidation of precorrin-3A to precorrin-3B. researchgate.netnih.gov This transformation involves two significant chemical events: the hydroxylation of the C-20 position and the formation of a γ-lactone with the acetic acid side chain on ring A. researchgate.netresearchgate.net This oxidative reaction requires molecular oxygen. researchgate.netresearchgate.net
Structurally, CobG is an iron-sulfur protein. nih.govresearchgate.net Characterization of CobG from Pseudomonas denitrificans and Brucella melitensis has revealed that the enzyme contains both a [4Fe-4S] cluster and a mononuclear non-heme iron center. nih.govresearchgate.net The non-heme iron is believed to be the site of oxygen activation. researchgate.netresearchgate.net The [4Fe-4S] cluster likely participates in electron transfer required for the monooxygenase activity. researchgate.net While the P. denitrificans CobG was found to be inactive in vitro, the enzyme from B. melitensis demonstrated in vitro activity, allowing for more detailed mechanistic studies. nih.govresearchgate.net In some organisms, such as Rhodobacter capsulatus, a different enzyme, CobZ, which is a larger, membrane-associated protein, carries out this function instead of CobG. researchgate.net
The reaction catalyzed by CobG is a preparatory step for the subsequent ring contraction, a hallmark of corrin ring formation. researchgate.net By introducing an oxygen function at C-20, CobG primes the macrocycle for the rearrangement catalyzed by CobJ. researchgate.net
Table 1: Properties of CobG
| Property | Description | References |
| Enzyme Name | CobG | nih.govresearchgate.net |
| EC Number | 1.14.13.83 | mdpi.com |
| Function | Monooxygenase | nih.govresearchgate.net |
| Substrate | Precorrin-3A | nih.govresearchgate.net |
| Product | Precorrin-3B | researchgate.netnih.gov |
| Cofactors | [4Fe-4S] cluster, mononuclear non-heme iron | nih.govresearchgate.net |
| Reaction Type | Oxidation, hydroxylation, γ-lactone formation | researchgate.netresearchgate.net |
| Organisms | Pseudomonas denitrificans, Brucella melitensis | nih.govresearchgate.net |
CobJ (C-17 Methylase)
Following the action of CobG, the enzyme CobJ catalyzes the next crucial step in the aerobic pathway: the methylation of precorrin-3B at the C-17 position. nih.govqmul.ac.uk This reaction is dependent on S-adenosyl-L-methionine (SAM) as the methyl group donor. nih.gov The methylation at C-17 is not a simple addition; it initiates the contraction of the macrocycle, transforming the porphyrin-like structure into a corrin ring. nih.govukri.org
The product of the CobJ-catalyzed reaction is precorrin-4 (B1235051). qmul.ac.ukunl.edu The mechanism involves a masked pinacol (B44631) rearrangement, which is facilitated by the structural features introduced by CobG. nih.govresearchgate.net This ring contraction results in the extrusion of the C-20 carbon and its associated methyl group, which remains attached as an acyl group at C-1. unl.eduebi.ac.uk CobJ is therefore a bifunctional enzyme, acting as both a methyltransferase and a key player in the ring contraction process. mdpi.com In the anaerobic pathway, a different enzyme, CbiH, performs a similar function on a cobalt-containing substrate. unl.eduebi.ac.uk
Table 2: Properties of CobJ
| Property | Description | References |
| Enzyme Name | CobJ | nih.govqmul.ac.uk |
| EC Number | 2.1.1.131 | mdpi.comqmul.ac.uk |
| Function | C-17 Methyltransferase, Ring contraction | nih.govukri.org |
| Substrate | Precorrin-3B | qmul.ac.ukunl.edu |
| Product | Precorrin-4 | qmul.ac.ukunl.edu |
| Cofactor | S-adenosyl-L-methionine (SAM) | nih.gov |
| Reaction Type | Methylation, Rearrangement | nih.govukri.org |
| Pathway | Aerobic cobalamin biosynthesis | qmul.ac.uk |
CobM (C-11 Methylase)
The biosynthesis of the corrin ring continues with another methylation step, this time at the C-11 position. This reaction is catalyzed by the enzyme CobM, a SAM-dependent methyltransferase. mdpi.comexpasy.org The substrate for CobM is precorrin-4, the product of the CobJ-catalyzed reaction. expasy.orgebi.ac.uk
CobM transfers a methyl group from SAM to C-11 of precorrin-4, yielding precorrin-5. expasy.orgebi.ac.uk This methylation is one of several that decorate the periphery of the macrocycle, contributing to its final structure and electronic properties. ukri.org The homologous enzyme in the anaerobic pathway is CbiF, which catalyzes the same methylation on cobalt-precorrin-4. ebi.ac.ukebi.ac.uknih.gov The stepwise methylation of the macrocycle, including the action of CobM, is essential for the correct folding and subsequent chemical transformations of the corrin ring. ukri.org
Table 3: Properties of CobM
| Property | Description | References |
| Enzyme Name | CobM | mdpi.comexpasy.org |
| EC Number | 2.1.1.133 | mdpi.comexpasy.orgebi.ac.uk |
| Function | C-11 Methyltransferase | mdpi.comebi.ac.uk |
| Substrate | Precorrin-4 | expasy.orgebi.ac.uk |
| Product | Precorrin-5 | expasy.orgebi.ac.uk |
| Cofactor | S-adenosyl-L-methionine (SAM) | sci-hub.se |
| Reaction Type | Methylation | expasy.orgebi.ac.uk |
| Pathway | Aerobic cobalamin biosynthesis | expasy.orgebi.ac.uk |
Enzymes Facilitating Downstream this compound Conversions
After a series of reactions involving enzymes such as CobF and CobK, precorrin-5 is converted to precorrin-6y. wikipedia.orgnih.gov Precorrin-6y then serves as the substrate for further modifications that lead to the formation of precorrin-8x.
CobL: Methylation and Decarboxylation for Precorrin-6y to Precorrin-8x
In the aerobic pathway, the conversion of precorrin-6y to precorrin-8x is catalyzed by a single, multifunctional enzyme known as CobL. psu.eduuniprot.org This enzyme is responsible for three distinct chemical transformations: two methylations and one decarboxylation. psu.eduebi.ac.uk
CobL catalyzes the methylation of both the C-5 and C-15 positions of precorrin-6y, using SAM as the methyl donor for both reactions. uniprot.orguniprot.org Concurrently, it facilitates the decarboxylation of the acetic acid side chain located at the C-12 position. psu.edunih.gov The product of this complex series of reactions is precorrin-8x. psu.eduuniprot.org The isolation of precorrin-8x has been challenging due to its instability, but its structure has been determined through spectroscopic methods on its more stable tautomers. psu.edu
In the anaerobic pathway, these transformations are carried out by two separate enzymes, CbiE and CbiT, which are homologous to the domains of the fused CobL protein found in aerobic organisms. ebi.ac.uknih.gov The C-terminal region of CobL is thought to catalyze the C-15 methylation and concomitant decarboxylation to form an intermediate, precorrin-7, which is then methylated at C-5 by the N-terminal region of CobL to yield precorrin-8. nih.gov
Table 4: Properties of CobL
| Property | Description | References |
| Enzyme Name | CobL | uniprot.orguniprot.org |
| EC Number | 2.1.1.132 | uniprot.orguniprot.org |
| Function | C-5 and C-15 Methyltransferase, Decarboxylase | psu.eduebi.ac.ukuniprot.org |
| Substrate | Precorrin-6y | psu.eduuniprot.orguniprot.org |
| Product | Precorrin-8x | psu.eduuniprot.orguniprot.org |
| Cofactor | S-adenosyl-L-methionine (SAM) | uniprot.org |
| Reaction Type | Methylation, Decarboxylation | psu.eduebi.ac.uk |
| Pathway | Aerobic cobalamin biosynthesis | uniprot.orgebi.ac.uk |
Genetic and Molecular Regulation of Precorrin 6x Pathways
Identification and Characterization of Genes Encoding Precorrin-6x Enzymes
The conversion of uroporphyrinogen III to this compound involves a series of enzymatic steps, each catalyzed by a specific protein encoded by a corresponding gene. The identification and characterization of these genes have been pivotal in elucidating the cobalamin biosynthetic pathway.
cobK and cbiJ Gene Homologs
The reduction of this compound to Precorrin-6y (B1263978) is a critical step in both the aerobic and anaerobic pathways of cobalamin biosynthesis. This reaction is catalyzed by this compound reductase, which is encoded by two homologous genes: cobK in the aerobic pathway and cbiJ in the anaerobic pathway. nih.govresearchgate.netebi.ac.uk
In aerobic organisms like Pseudomonas denitrificans, the cobK gene product has been purified and characterized as a monomeric enzyme. nih.gov Sequence analysis of the cobK gene from Paracoccus denitrificans has revealed its homology to the cobK of Pseudomonas denitrificans. researchgate.netasm.org The cobK gene in Rhodobacter capsulatus also encodes a Precorrin-6A reductase that catalyzes the reduction of this compound to Precorrin-6Y. uniprot.org
The cbiJ gene encodes the cobalt-precorrin-6x reductase in the anaerobic pathway. nih.gov This gene is essential for cobamide biosynthesis in anaerobic bacteria and archaea. nih.gov Homologs of cbiJ have been identified in various organisms that utilize the anaerobic pathway for cobalamin synthesis, including Bacillus megaterium and Salmonella typhimurium. researchgate.netasm.org
Table 1: Key Genes in this compound Reduction
| Gene | Pathway | Organism Examples | Function |
|---|---|---|---|
cobK |
Aerobic | Pseudomonas denitrificans, Paracoccus denitrificans, Rhodobacter capsulatus | Encodes this compound reductase, which reduces this compound to Precorrin-6y. nih.govresearchgate.netasm.orguniprot.org |
cbiJ |
Anaerobic | Methanococcus maripaludis, Bacillus megaterium, Salmonella typhimurium | Encodes cobalt-precorrin-6x reductase, catalyzing a similar reduction step as CobK. nih.govresearchgate.netasm.org |
Genetic Loci of Other Associated Genes (cobF, cobG, cobJ, cobM, cobL)
The biosynthesis of this compound from its precursor, precorrin-2 (B1239101), involves several other key enzymes encoded by a cluster of cob genes. In Pseudomonas denitrificans, many of these genes are organized into operons. oup.comoup.com
The conversion of precorrin-2 to this compound requires the action of several methyltransferases and an oxidase. The genes encoding these enzymes, including cobF, cobG, cobJ, cobM, and cobL, are often found in close proximity within the genome. oup.comoup.com For instance, in P. denitrificans, the genes cobG, cobH, cobI, and cobJ are located in one operon, while cobL, cobF, and cobK are in another. oup.com
The cobJ gene, which encodes precorrin-3B methyltransferase, is often found transcribed convergently with cobK. researchgate.netasm.org The cobL gene product is responsible for the conversion of precorrin-6y to precorrin-8x. nih.govresearchgate.net The enzymes CobJ, CobM, and CobF act as C-17, C-11, and C-1 methylases, respectively, while CobG, an iron-sulfur protein, is responsible for an oxidation step. sci-hub.se
Table 2: Associated Genes in the this compound Pathway
| Gene | Enzyme Function | Organism Example |
|---|---|---|
cobF |
C-1 methylase sci-hub.se | Pseudomonas denitrificans |
cobG |
Precorrin-3A to Precorrin-3B conversion (oxidase) sci-hub.se | Pseudomonas denitrificans |
cobJ |
Precorrin-3b methyltransferase researchgate.netasm.org | Pseudomonas denitrificans |
cobM |
C-11 methylase sci-hub.se | Pseudomonas denitrificans |
cobL |
Precorrin-6y to Precorrin-8x conversion nih.govresearchgate.net | Pseudomonas denitrificans |
Functional Genomics and Gene Deletion Studies
Functional genomics approaches, particularly gene deletion studies, have been instrumental in confirming the roles of specific genes in the this compound pathway. These studies often involve creating mutant strains with deleted genes and observing the resulting phenotypes.
Auxotrophic Phenotypes Associated with cbiJ Deletion
Deletion of the cbiJ gene has been shown to result in a cobamide auxotrophic phenotype, meaning the mutant organism requires an external source of cobamide (a class of cobalt-containing compounds that includes vitamin B12) for growth. nih.govresearchgate.net In the archaeon Methanococcus maripaludis, deletion of the cbiJ homolog led to an auxotroph that required either cobamide or acetate (B1210297) for significant growth. nih.gov This confirmed the essential role of cbiJ in the anaerobic cobamide biosynthetic pathway in Archaea. nih.gov
Similarly, in bacteria, mutants of cobK, the aerobic homolog of cbiJ, also exhibit cobamide auxotrophy. researchgate.net These findings from gene deletion studies provide strong evidence for the critical function of this compound reductase in cobalamin biosynthesis.
Recombinant Expression Systems and Pathway Engineering
The elucidation of the genetic pathways for this compound has opened up possibilities for metabolic engineering and the production of cobalamin and its intermediates using recombinant expression systems.
Overexpression for Enzyme Production and Intermediate Synthesis
Recombinant DNA technology allows for the overexpression of specific genes to increase the production of their corresponding enzymes. This approach has been successfully used to produce enzymes of the cobalamin pathway and to synthesize pathway intermediates. For example, a recombinant strain of Pseudomonas denitrificans overexpressing eight cob genes was used to determine the complete sequence of methylation and other steps in the biosynthesis of vitamin B12. wikipedia.org
Furthermore, the overexpression of genes involved in vitamin B12 biosynthesis, such as those in the cbiXJCDETLFGAcysGAcbiYbtuR operon, has been shown to significantly increase cobalamin production in organisms like Bacillus megaterium. nih.gov By cloning and overexpressing the necessary genes, it is possible to achieve the multi-enzyme synthesis of complex intermediates like hydrogenobyrinic acid from simple precursors in a single reaction vessel. nih.gov This demonstrates the power of recombinant expression systems in pathway engineering for the production of valuable compounds.
Mechanistic Chemistry of Precorrin 6x Biotransformations
Stereochemistry and Regiospecificity of Methylation Events (C-1, C-2, C-7, C-11, C-12α, C-17)
The biosynthesis of the corrin (B1236194) macrocycle from uroporphyrinogen III is characterized by a sequence of eight S-adenosyl-L-methionine (SAM)-dependent methylations. Precorrin-6x itself is a hexamethylated intermediate, bearing methyl groups at specific positions. nih.govnih.gov Double-labeling experiments have been instrumental in establishing the methylation pattern of this compound. These studies confirmed that this compound possesses five C-methyl groups derived from SAM, which are ultimately found at positions C-1, C-2, C-7, C-12α, and C-17 of the downstream product, hydrogenobyrinic acid. nih.govpnas.org
A significant and unexpected discovery in the study of this compound was the methylation at C-11 instead of C-12. pnas.orgnih.gov This finding dramatically altered the understanding of the B12 biosynthetic pathway, revealing a previously unknown methyl migration step that occurs later in the process. pnas.orgnih.gov The methylation at C-1 gives rise to precorrin-6A, a reaction catalyzed by the enzyme CobF, which also facilitates the loss of the extruded C-20 position. nih.gov The enzymes responsible for these methylations exhibit remarkable regiospecificity, ensuring the precise construction of the complex corrin ring.
Details of Ring Contraction and C-20 Extrusion
A hallmark of cobalamin biosynthesis is the contraction of the macrocycle, a process that involves the extrusion of the C-20 meso-carbon and its attached methyl group. pnas.orgclockss.org Structural analysis of this compound revealed that it is a ring-contracted molecule. nih.govnih.govscispace.com This contraction is a pivotal event, distinguishing the corrin ring of vitamin B12 from the porphyrin rings of other tetrapyrroles like heme and chlorophyll (B73375).
In the aerobic pathway, the enzyme CobG, a monooxygenase, initiates this process by hydroxylating C-20 of precorrin-3A and forming a γ-lactone with the acetate (B1210297) side chain on ring A, yielding precorrin-3B. nih.gov Subsequently, the methyltransferase CobJ catalyzes methylation at C-17 and mediates the ring contraction through a masked pinacol (B44631) rearrangement. nih.gov This leads to the formation of precorrin-4 (B1235051). The final step in the extrusion of the C-20 fragment, in the form of acetic acid, occurs during the CobF-catalyzed methylation at C-1, which converts precorrin-5 (B1231413) to precorrin-6A. nih.gov This intricate series of reactions underscores the elegant enzymatic machinery evolved to construct the unique corrin structure.
Role of Redox Agents and the NADPH-Dependent Reduction at C-18/C-19
The conversion of this compound to its downstream product, precorrin-6y (B1263978), is a critical reduction step that requires the involvement of a redox agent. nih.govosti.gov This reaction is specifically dependent on NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). osti.govrsc.org The enzyme responsible for this transformation is this compound reductase, encoded by the cobK gene in the aerobic pathway and cbiJ in the anaerobic pathway. nih.govebi.ac.uk The accumulation of this compound in cell-free systems lacking NADPH provides strong evidence for the essential role of this reductase in the biosynthetic pathway. nih.govpnas.org
Hydride Transfer from NADPH to C-19
Detailed mechanistic studies using deuterium (B1214612) labeling and NMR spectroscopy have elucidated the precise site of the NADPH-dependent reduction. rsc.orgrsc.org These experiments have definitively shown that a hydride equivalent is transferred from the C-4 position of the nicotinamide (B372718) ring of NADPH to the C-19 position of this compound. rsc.orgnih.govrsc.org Further stereochemical analysis revealed that the enzyme this compound reductase specifically transfers the pro-R hydrogen from NADPH to C-19 of the substrate. nih.govpsu.edursc.org The proposed mechanism involves the protonation of C-18, facilitating the hydride attack at C-19. rsc.orgnih.govresearchgate.net This reduction event is crucial for the subsequent transformations leading to the final corrin structure.
Advanced Methodologies for Precorrin 6x Research
Isotopic Labeling Strategies for Pathway Elucidation and Structural Assignments
Isotopic labeling has been a cornerstone in unraveling the biosynthetic route to Precorrin-6x and in assigning its complex structure. By introducing atoms with a higher atomic mass (isotopes) at specific positions within precursor molecules, scientists can trace their incorporation into the final structure of this compound. This approach has been pivotal in identifying the origin of the carbon skeleton and the peripheral methyl groups.
A key strategy involves the use of ¹³C-labeled δ-aminolevulinic acid (¹³C-ALA), the universal precursor for tetrapyrroles. Cell-free enzyme preparations from Pseudomonas denitrificans have been utilized to biosynthesize ¹³C-labeled this compound from various isotopomers of ALA, including [5-¹³C]ALA, [4-¹³C]ALA, and [3-¹³C]ALA. nih.govnih.gov This specific labeling pattern allows for the unambiguous assignment of carbon signals in the NMR spectrum of the resulting this compound.
To trace the origin of the seven methyl groups introduced into the macrocycle after the formation of uroporphyrinogen III, S-adenosyl-L-methionine (SAM), the biological methyl donor, is used in its ¹³C-labeled form (methyl-¹³C-SAM). nih.govnih.gov By using [methyl-¹³C]SAM in conjunction with unlabeled or specifically labeled ALA, researchers can pinpoint the exact locations of methylation on the this compound framework.
Furthermore, the reduction step in the conversion of this compound has been investigated using deuterium-labeled NADPH. This has definitively shown that a hydride equivalent is transferred from NADPH to the C-19 position of this compound during its enzymatic conversion.
Table 1: Isotopic Labeling Reagents Used in this compound Research
| Isotopic Labeling Reagent | Purpose |
| δ-Amino[5-¹³C]levulinic acid | Tracing the carbon skeleton |
| δ-Amino[4-¹³C]levulinic acid | Tracing the carbon skeleton |
| δ-Amino[3-¹³C]levulinic acid | Tracing the carbon skeleton |
| S-[methyl-¹³C]adenosylmethionine | Identifying methylation sites |
| Deuterium-labeled NADPH | Investigating reduction steps |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination of Biosynthetic Intermediates
NMR spectroscopy stands as the most powerful tool for the complete structural elucidation of complex biomolecules like this compound. Through the analysis of various NMR experiments, the connectivity of atoms and their spatial arrangement can be determined with high precision. For these studies, this compound is often converted to its more stable octamethyl ester derivative. nih.govnih.gov
¹³C NMR and ¹H NMR Analysis
One-dimensional ¹³C and ¹H NMR spectra provide fundamental information about the chemical environment of each carbon and hydrogen atom in the molecule. In the context of this compound research, ¹³C NMR has been particularly insightful. The analysis of ¹³C-labeled this compound, biosynthesized using the isotopic labeling strategies mentioned above, has been crucial. For instance, the use of [11-¹³C]Uro'gen III as a precursor unambiguously established the presence of a methyl group at the C-11 position of this compound, a key and unexpected structural feature. nih.gov This finding was critical in revising the proposed biosynthetic pathway.
¹H NMR spectra, while often complex due to the large number of protons in this compound, provide valuable information about the electronic environment and connectivity of protons.
Table 2: Key Findings from ¹³C and ¹H NMR Analysis of this compound Octamethyl Ester
| Nucleus | Observation | Significance |
| ¹³C | Confirmation of a C-11 methyl group | Revealed an unexpected methylation site, crucial for understanding the biosynthetic pathway. |
| ¹³C | Presence of a ring-contracted macrocycle | Confirmed the fundamental structural change from a porphyrin-like to a corrin-like framework. |
| ¹H | Characteristic chemical shifts | Provided information on the electronic structure and functional groups present in the molecule. |
Nuclear Overhauser Effect (NOE) Measurements
Table 3: Selected Nuclear Overhauser Effect (NOE) Correlations in this compound Octamethyl Ester
| Irradiated Proton(s) | Observed NOE at Proton(s) | Structural Implication |
| H-10 | H-11, CH₃ at C-11 | Proximity of the C-10 methine bridge to the C-11 position and its methyl group. |
| H-15 | H-14, CH₃ at C-17 | Spatial relationship between the C-15 methine bridge and the substituents at C-14 and C-17. |
| CH₃ at C-1 | H-2, H-19 | Proximity of the C-1 methyl group to the C-2 and C-19 positions. |
| CH₃ at C-2 | H-3, CH₃ at C-1 | Spatial arrangement of substituents around the A ring. |
| CH₃ at C-7 | H-8, H-6 | Proximity of the C-7 methyl group to the C-8 and C-6 positions. |
Mass Spectrometry for Molecular Formula and Isotopic Labeling Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. In the study of this compound biosynthesis, fast atom bombardment-mass spectrometry (FAB-MS) has been employed to identify biosynthetic intermediates. For example, the product of the NADPH-dependent reduction of this compound, a dihydro derivative named Precorrin-6y (B1263978), was identified using this technique. This was crucial in establishing the sequence of enzymatic reactions in the vitamin B12 pathway. Mass spectrometry is also used to analyze the incorporation of isotopic labels, confirming the successful biosynthesis of labeled intermediates.
High-Performance Liquid Chromatography (HPLC) for Isolation and Purification of Intermediates
High-Performance Liquid Chromatography (HPLC) is an essential technique for the isolation and purification of biosynthetic intermediates like this compound from complex biological mixtures, such as cell-free enzyme preparations. The purification of this compound is a critical prerequisite for its structural analysis by NMR and mass spectrometry. A common method for the purification of this compound and its octamethyl ester involves the use of a reversed-phase HPLC column, such as a µBondapak C-18 column. The separation is typically achieved by applying a gradient of an organic solvent, like acetonitrile, in an aqueous buffer, such as potassium phosphate buffer. This allows for the separation of this compound from other pigments and proteins, yielding a pure sample for subsequent analysis.
Table 4: Typical HPLC System for this compound Purification
| Parameter | Description |
| Column | µBondapak C-18 |
| Mobile Phase A | 0.1 M Potassium Phosphate Buffer (pH 5.8) |
| Mobile Phase B | Acetonitrile |
| Gradient | Linear gradient of 0-50% Acetonitrile |
Cell-Free Enzyme Assays and Reconstitution of Pathway Segments
Cell-free enzyme assays and the reconstitution of biosynthetic pathway segments in vitro are powerful methodologies for the detailed investigation of complex biochemical transformations, such as those involving this compound. nih.gov These approaches circumvent the complexities of the cellular environment, allowing researchers to study individual enzymatic reactions under precisely controlled conditions. nih.gov By isolating enzymes and providing specific substrates and cofactors, it is possible to elucidate reaction mechanisms, determine kinetic parameters, and identify previously unknown intermediates. nih.gov Furthermore, combining multiple purified enzymes allows for the step-by-step reconstruction of entire biosynthetic pathways in a single reaction vessel, offering insights that are not attainable through in vivo studies alone. nih.gov
Detailed Research Findings from Cell-Free Systems
The utility of cell-free systems in studying the biosynthesis of vitamin B12 precursors is well-documented. Seminal research utilized cell-free protein preparations from organisms like Pseudomonas denitrificans to unravel the steps surrounding this compound. nih.govnih.gov In one key finding, it was demonstrated that in the absence of the cofactor NADPH, the biosynthetic pathway stalls, leading to the accumulation of this compound. nih.gov However, when the cell-free system was supplemented with NADPH, this compound was efficiently converted into downstream products like hydrogenobyrinic acid, demonstrating that its conversion requires an NADPH-dependent reduction step. nih.govpnas.org This pivotal discovery identified this compound as a significant intermediate and highlighted the role of a specific reductase enzyme. nih.gov
Subsequent research focused on isolating and characterizing this enzyme, this compound reductase. A coupled-enzyme radioenzymatic assay was developed for its purification and characterization. nih.gov In this assay, the product of the reductase, Precorrin-6y, was methylated in situ by the CobL enzyme using a radiolabeled methyl group from S-adenosyl-L-methionine. nih.gov This allowed for the sensitive tracking of the reaction and the determination of the enzyme's kinetic properties.
| Parameter | Value | Condition |
|---|---|---|
| Km for this compound | 3.6 ± 0.2 µM | pH 7.7 |
| Km for NADPH | 23.5 ± 3.5 µM | |
| Vmax | 17,000 U/mg |
Reconstitution of Biosynthetic Pathway Segments
The reconstitution of earlier segments of the pathway has also been extensively studied. For instance, the multi-enzyme synthesis of precorrin-2 (B1239101) from ALA has been optimized in vitro. plos.org This system involves a cascade of enzymes that work in tandem to produce the target intermediate. plos.org
| Component Type | Specific Component | Role |
|---|---|---|
| Starting Substrate | 5-aminolevulinic acid (ALA) | Initial building block |
| Enzymes | PBGS (Porphobilinogen synthase) | Catalyzes the dimerization of ALA |
| PBGD (Porphobilinogen deaminase) | Polymerizes four molecules of porphobilinogen | |
| UROS (Uroporphyrinogen-III synthase) | Cyclizes the linear tetrapyrrole to Uroporphyrinogen III | |
| SUMT (S-adenosyl-L-methionine-dependent uroporphyrinogen-III methyltransferase) | Performs two methylation steps to form precorrin-2 | |
| Cofactor/Substrate | S-adenosyl-L-methionine (SAM) | Provides methyl groups for the SUMT reaction |
Comparative Biochemistry and Evolution of Precorrin 6x Pathways
Distinctions Between Aerobic (e.g., Pseudomonas denitrificans) and Anaerobic (e.g., Methanococcus maripaludis, Paracoccus denitrificans) Routes
The primary divergence between the aerobic and anaerobic pathways lies in the stage at which cobalt is incorporated into the macrocycle and the requirement for molecular oxygen. wikipedia.orgmdpi.comebi.ac.uk The aerobic pathway, well-characterized in Pseudomonas denitrificans, inserts cobalt late in the sequence, after the corrin (B1236194) ring has been formed. wikipedia.orgmdpi.comnih.gov In contrast, the anaerobic pathway, utilized by organisms like the archaeon Methanococcus maripaludis, incorporates cobalt at an early stage, into an intermediate called precorrin-2 (B1239101). nih.govucl.ac.uk
In the aerobic pathway of P. denitrificans, the conversion of precorrin-3B to precorrin-4 (B1235051) involves an oxygen-dependent monooxygenase, CobG, which facilitates the ring contraction process. mdpi.comcapes.gov.br The subsequent reduction of precorrin-6A, the oxidized form of precorrin-6x, is catalyzed by an NADPH-dependent precorrin-6A reductase known as CobK. pnas.orgqmul.ac.uk
The anaerobic pathway, found in Methanococcus maripaludis, bypasses the need for oxygen. nih.gov Here, the corresponding reduction of cobalt-precorrin-6A to cobalt-precorrin-6B is performed by cobalt-precorrin-6A reductase, an enzyme encoded by the cbiJ gene. nih.govqmul.ac.ukuniprot.org This enzyme is NAD+ dependent. qmul.ac.uk Deletion of the cbiJ gene in M. maripaludis results in a cobamide auxotroph, confirming the gene's essential role in the anaerobic biosynthesis of this cofactor. nih.gov
Paracoccus denitrificans presents a biochemical paradox. Despite its ability to grow under anaerobic conditions, it appears to synthesize cobalamin using the aerobic, oxygen-requiring pathway. nih.govasm.orgresearchgate.net Genetic analysis has revealed that P. denitrificans possesses genes homologous to the cobK (this compound reductase) and cobJ (precorrin-3b methyltransferase) of the aerobic bacterium Pseudomonas denitrificans. nih.govasm.orgasm.org This suggests that even during anaerobic respiration, this organism relies on an oxygen-dependent mechanism for cobalamin synthesis, a puzzling observation that highlights the complex evolutionary adaptations of these pathways. nih.govasm.org
Table 1: Key Distinctions Between Aerobic and Anaerobic this compound Related Pathways
| Feature | Aerobic Pathway (e.g., Pseudomonas denitrificans) | Anaerobic Pathway (e.g., Methanococcus maripaludis) |
|---|---|---|
| Oxygen Requirement | Required, notably for ring contraction (CobG enzyme). mdpi.comcapes.gov.br | Not required. wikipedia.org |
| Cobalt Insertion | Late in the pathway, into hydrogenobyrinic acid. wikipedia.orgmdpi.com | Early in the pathway, into precorrin-2. ucl.ac.uk |
| Precorrin-6A Reductase Enzyme | Precorrin-6A reductase (CobK). qmul.ac.uk | Cobalt-precorrin-6A reductase (CbiJ). qmul.ac.ukuniprot.org |
| Reductase Cofactor | NADPH. pnas.orgqmul.ac.uk | NAD+. qmul.ac.uk |
| Key Intermediate Precursor to Reductase Step | Precorrin-6A (metal-free). qmul.ac.uk | Cobalt-precorrin-6A. qmul.ac.uk |
| Product of Reductase Step | Precorrin-6B (metal-free). qmul.ac.uk | Cobalt-precorrin-6B. qmul.ac.uk |
Conserved Enzymatic Steps and Divergent Evolution
While the aerobic and anaerobic pathways to cobalamin have diverged significantly, they share a common evolutionary origin and retain similarities in several enzymatic steps. ukri.org The biosynthesis in both routes begins with the transformation of uroporphyrinogen III, the last common intermediate shared with heme and chlorophyll (B73375) synthesis. wikipedia.org The divergence becomes pronounced at the points of ring contraction and cobalt chelation. frontiersin.orgmdpi.com
The enzymes responsible for the reduction of the C-18/C-19 double bond of the precorrin macrocycle, which converts precorrin-6A to precorrin-6B (aerobic) or cobalt-precorrin-6A to cobalt-precorrin-6B (anaerobic), are a clear example of divergent evolution. qmul.ac.ukqmul.ac.uk Aerobic CobK and anaerobic CbiJ catalyze analogous reactions but on different substrates (metal-free vs. cobalt-containing) and utilize different cofactors (NADPH vs. NAD+). qmul.ac.ukqmul.ac.uk
Another instance of divergence is seen in the subsequent methylation and decarboxylation steps that convert the precorrin-6B intermediate into precorrin-8. In the aerobic pathway of P. denitrificans, these transformations are often catalyzed by a single, fused protein encoded by the cobL gene. pnas.orgresearchgate.net In contrast, some organisms employing the anaerobic pathway utilize two distinct enzymes, CbiE (for C-5 methylation) and CbiT (for C-15 methylation and decarboxylation), although fused versions (CbiET) are also found in other anaerobes like Bacillus megaterium. pnas.orgnih.gov
The numerous methyltransferase enzymes that decorate the corrin ring throughout both pathways are believed to have evolved from a common ancestor. ukri.org Six of the seven methyltransferases in the aerobic pathway show sequence similarity. ukri.org However, they have evolved specificity for the distinct intermediates of their respective pathways. For example, the precorrin-8x methylmutase, which catalyzes the final rearrangement to form the corrin macrocycle, exists as CobH in the aerobic route acting on a metal-free substrate and as CbiC in the anaerobic route acting on a cobalt-bound substrate. nih.gov These enzymes share significant sequence identity but are adapted to the chemical context of their specific pathway. nih.gov
Table 2: Comparison of Enzymes in the Vicinity of this compound Biosynthesis
| Reaction Step | Aerobic Pathway Enzyme (Gene) | Anaerobic Pathway Enzyme (Gene) | Notes |
|---|---|---|---|
| Reduction of Precorrin-6A/Cobalt-precorrin-6A | Precorrin-6A reductase (CobK) qmul.ac.uk | Cobalt-precorrin-6A reductase (CbiJ) qmul.ac.uk | Catalyze analogous reductions on different substrates. |
| Conversion of Precorrin-6B/Cobalt-precorrin-6B to Precorrin-8/Cobalt-precorrin-8 | CobL (fused protein) pnas.orgresearchgate.net | CbiE and CbiT (separate or fused as CbiET) pnas.orgnih.gov | Catalyzes methylation at C-5 and C-15 and decarboxylation at C-12. |
| Ring Contraction | CobG (monooxygenase) mdpi.comcapes.gov.br | CbiH capes.gov.br | A major point of divergence; aerobic pathway is oxygen-dependent. |
| Cobalt Chelation | CobNST complex mdpi.com | CbiK or CbiX mdpi.comunl.pt | Aerobic chelation is ATP-dependent; anaerobic is ATP-independent. |
Phylogenetic Analysis of this compound Related Enzymes
Phylogenetic studies of the enzymes involved in cobalamin biosynthesis provide insights into their evolutionary history and the separation of the aerobic and anaerobic pathways. The this compound reductase family is a prime example of this divergence. asm.org
Sequence alignments and phylogenetic analysis demonstrate that the CobK enzymes from aerobic organisms, such as Pseudomonas denitrificans, Paracoccus denitrificans, and Rhodococcus species, form a distinct cluster. asm.orgasm.org This group is clearly separated from the CbiJ enzymes found in anaerobic bacteria (Bacillus megaterium, Salmonella typhimurium) and archaea (Methanobacterium thermautotrophicum, Methanococcus jannaschii). asm.org This clear phylogenetic split underscores the independent evolution of the reductase to function in either an oxygen-rich or oxygen-free environment and to recognize either a metal-free or a cobalt-chelated substrate. asm.orgasm.org
Similar evolutionary divergence is observed among other enzyme families in the pathway, such as the methyltransferases. ucl.ac.ukukri.org Genomic comparisons reveal that the methyltransferases can be segregated into aerobic and anaerobic subgroups. ucl.ac.uk The precorrin-8x methylmutases, CobH (aerobic) and CbiC (anaerobic), share over 30% sequence identity and are part of the same enzyme family, yet they are phylogenetically distinct, reflecting their adaptation to different substrates within the two pathways. nih.gov This pattern of conserved function with divergent evolution is a recurring theme in the biosynthesis of vitamin B12, reflecting an ancient pathway that has adapted to vastly different metabolic and environmental contexts. ukri.org
Current Research Challenges and Future Directions
Elucidation of Remaining Unidentified Steps or Intermediates
While the major milestones in the aerobic pathway from Precorrin-3A to hydrogenobyrinic acid, passing through Precorrin-6x, have been mapped out, some subtleties and unresolved questions remain. The pathway involves a series of labile intermediates, and their exact chemical nature and stereochemistry at each enzymatic step are not all fully characterized. iupac.orgsci-hub.se The primary intermediates following Precorrin-3A, namely Precorrin-3B, Precorrin-4 (B1235051), and Precorrin-5 (B1231413), lead to the formation of this compound. sci-hub.se Subsequently, this compound is reduced to Precorrin-6y (B1263978), which is then converted to Precorrin-8x. iupac.org
Although this sequence is established, the inherent instability of these dehydrocorrin intermediates makes their isolation and characterization challenging. There may be transient, enzyme-bound intermediates or alternative tautomeric forms that have yet to be captured and identified. The possibility of "metabolite channeling," where intermediates are passed directly from one enzyme to the next without diffusing into the bulk solvent, is an active area of investigation, as it would have significant implications for the efficiency and regulation of the pathway. nih.gov The existence of such channeling could mean that the intermediates as isolated in vitro may not perfectly represent their structure within a multi-enzyme complex. Furthermore, while the main pathway is defined, the potential for minor alternative or salvage pathways involving these intermediates cannot be entirely ruled out and represents an ongoing area of research. nih.govasm.org
Deeper Understanding of Enzyme Structure-Function Relationships
A thorough comprehension of the enzymatic machinery that synthesizes and modifies this compound is crucial. While the functions of the key enzymes have been identified, a detailed mechanistic and structural understanding is still evolving.
The enzymes responsible for the conversion of Precorrin-3A to this compound are CobG, CobJ, CobM, and CobF. sci-hub.se CobG, a monooxygenase, is particularly intriguing as it contains an Fe-S center and a mononuclear non-heme iron center. nih.gov Its precise mechanism of action, especially how it orchestrates the hydroxylation and lactone formation, is a subject of ongoing study. soton.ac.ukresearchgate.net The subsequent methyltransferases, CobJ (C-17), CobM (C-11), and CobF (C-1), each present unique questions regarding their substrate specificity and catalytic mechanisms. sci-hub.sesoton.ac.uk
The enzymes that act upon this compound, CobK and CobL, have been the focus of more recent structural and mechanistic studies.
CobK (this compound Reductase): The crystal structure of CobK has been elucidated, revealing a novel topology where two Rossmann-fold domains have swapped their last β-strands. nih.govresearchgate.net This structural insight, combined with a trapped ternary complex with the coenzyme and product, has provided a basis for its mechanism, which involves the protonation of C18 and a pro-R hydride transfer from NADPH to C19 of Precorrin-6A. nih.govresearchgate.net The structure also suggests a product-binding mechanism that may facilitate metabolite channeling to the next enzyme in the pathway, CobL. nih.govresearchgate.net
CobL: This multifunctional enzyme catalyzes the methylation at C-5 and C-15, as well as the decarboxylation of the acetic acid side chain at C-12 of Precorrin-6y to yield Precorrin-8x. researchgate.net The complexity of these sequential reactions within a single enzyme makes it a fascinating subject of study. While the full structure of CobL has been challenging to obtain, the crystal structure of its C-terminal domain (CobL C) has been solved, revealing a tetrameric arrangement with distinct binding sites for S-adenosylmethionine (SAM). researchgate.net Further research is needed to understand the interplay between the different functional domains of CobL and the precise order and mechanism of the reactions it catalyzes.
| Enzyme | Function in Relation to this compound | Key Structural/Mechanistic Features |
|---|---|---|
| CobG | Converts Precorrin-3A to Precorrin-3B (precursor to this compound) | Monooxygenase with an Fe-S center and a non-heme iron center. nih.govresearchgate.net |
| CobJ | C-17 methylase in the pathway to this compound | S-adenosylmethionine-dependent methyltransferase. sci-hub.sesoton.ac.uk |
| CobM | C-11 methylase in the pathway to this compound | S-adenosylmethionine-dependent methyltransferase. sci-hub.sesoton.ac.uk |
| CobF | C-1 methylase, forming this compound | S-adenosylmethionine-dependent methyltransferase. sci-hub.sesoton.ac.uk |
| CobK | Reduces this compound to Precorrin-6y | NADPH-dependent reductase with a novel Rossmann-fold topology. nih.govresearchgate.net |
| CobL | Converts Precorrin-6y to Precorrin-8x | Multifunctional enzyme with methyltransferase and decarboxylase activity. researchgate.net |
Potential for Complete In Vitro Biosynthesis Systems
The successful reconstitution of the entire biosynthetic pathway to hydrogenobyrinic acid from 5-aminolevulinic acid (ALA) in a single reaction vessel represents a landmark achievement. This multi-enzyme synthesis, involving the enzymes that produce and process this compound, demonstrates the feasibility of creating complex molecules in vitro. iupac.org
However, scaling up such a system for industrial production presents significant challenges. The vitamin B12 biosynthetic pathway is one of the most complex in nature, requiring around 30 enzymatic steps. nih.govnih.gov The instability of many of the intermediates, including those around this compound, requires careful control of reaction conditions. Furthermore, the pathway is dependent on multiple cofactors, such as S-adenosylmethionine and NADPH, which must be supplied and regenerated efficiently. The cost and stability of the purified enzymes themselves are also major considerations. Despite these hurdles, the potential to produce vitamin B12 and its precursors in a controlled, cell-free environment is a powerful driver for future research. Such systems could allow for the production of specific intermediates for research purposes and the synthesis of novel corrinoid analogues with potentially new biological activities.
| Aspect of In Vitro Biosynthesis | Current Status/Achievements | Challenges and Future Directions |
|---|---|---|
| Feasibility | Demonstrated for the synthesis of hydrogenobyrinic acid from ALA in a single pot. iupac.org | Scaling up for industrial production. |
| Enzyme Stability | Purified enzymes have been used successfully in vitro. | Improving the long-term stability and activity of the enzymes. |
| Intermediate Lability | Successful conversion of labile intermediates has been achieved. | Optimizing conditions to minimize degradation of intermediates. |
| Cofactor Supply | Cofactors like SAM and NADPH are supplied exogenously. | Developing efficient and economical cofactor regeneration systems. |
Implications for Synthetic Biology and Metabolic Engineering
The detailed knowledge of the biosynthetic pathway around this compound has profound implications for the fields of synthetic biology and metabolic engineering. The primary goal in this area is the enhanced microbial production of vitamin B12, which is currently achieved through fermentation. scispace.commdpi.com
By understanding the roles of enzymes like CobG, CobJ, CobM, CobF, CobK, and CobL, researchers can apply targeted strategies to improve vitamin B12 yields in production strains such as Pseudomonas denitrificans and Bacillus megaterium, or to engineer production in more tractable hosts like Escherichia coli. nih.govresearchgate.net These strategies include:
Engineering cofactor supply: Ensuring an adequate supply of S-adenosylmethionine and NADPH is critical for the multiple methylation and reduction steps.
Eliminating competing pathways: Redirecting metabolic flux away from pathways that compete for common precursors, such as the heme biosynthesis pathway, can increase the pool of substrates available for corrin (B1236194) ring formation. nih.gov
Heterologous pathway expression: The entire set of genes required for vitamin B12 synthesis can be transferred to a host organism that does not naturally produce it, creating a novel microbial factory. scispace.com
The modular nature of the biosynthetic pathway also opens up possibilities for creating novel "unnatural" natural products. By combining enzymes from different organisms or by using engineered enzymes with altered substrate specificities, it may be possible to produce new corrinoid structures with unique properties for applications in medicine and biotechnology. The study of this compound and its enzymatic conversions is therefore not only a fundamental scientific pursuit but also a critical component in the development of next-generation biotechnological processes.
Q & A
Q. What are the key enzymatic steps in the conversion of Precorrin-6x to hydrogenobyrinic acid?
this compound undergoes a NADPH-dependent reduction catalyzed by CobK (this compound reductase) to form precorrin-6y, which includes oxidation of the C-19 carbon to a carboxyl group . Subsequent SAM-dependent methylations at C-5 and C-15, decarboxylation of the C-12 acetic acid side chain, and methyl migration from C-11 to C-12 occur via CobL and CobH enzymes. Structural confirmation relies on UV-Vis spectroscopy, HPLC, and radioenzymatic assays .
Q. How is this compound reductase activity assayed in vitro?
A coupled-enzyme assay is used: precorrin-6y (generated by reductase) is methylated by CobL with [methyl-³H] SAM. Activity is quantified via DEAE-Sephadex chromatography and scintillation counting. The assay requires NADPH, SAM, and purified CobL, with linearity >90 minutes .
Q. What methods validate the structural identity of intermediates like precorrin-6y?
Techniques include:
- Fast atom bombardment-mass spectrometry (FAB-MS) to confirm molecular weights (e.g., m/z = 896 for precorrin-6y) .
- UV-Vis spectroscopy to compare chromophore shifts (e.g., λmax at 336 nm for precorrin-6y ester) .
- Radioenzymatic conversion to hydrogenobyrinic acid using CobL/CobH .
Advanced Research Questions
Q. How are kinetic parameters (Km, Vmax) of this compound reductase determined?
Steady-state kinetics are analyzed using Lineweaver-Burk plots. For this compound reductase:
- Km (this compound) = 3.6 ± 0.2 μM; Km (NADPH) = 23.5 ± 3.5 μM.
- Vmax = 17,000 U/mg, indicating a sequential mechanism. Data fitting uses software like Enzfitter .
Q. What experimental approaches resolve contradictions in the order of methylation and decarboxylation during corrin biosynthesis?
- Isotopic labeling : ¹³C-labeled SAM or ALA tracks methyl group migration and decarboxylation sites .
- Mutant studies : Strains with cobK deletions (e.g., pXL1729) show disrupted hydrogenobyrinic acid synthesis, confirming CobK’s role in reduction prior to methylation .
- Coupled-enzyme systems : Omission of NADPH or SAM halts specific steps, isolating intermediates for structural analysis .
Q. How can genetic engineering enhance this compound reductase activity for pathway studies?
Overexpression of the cobK gene in recombinant Pseudomonas denitrificans strains (e.g., SC510Rif(pXL253)) amplifies reductase activity >10-fold. Purification involves ammonium sulfate fractionation, anion-exchange chromatography, and gel permeation, achieving >95% purity .
Q. What strategies identify labile intermediates between precorrin-3 and this compound?
- Anaerobic extraction : Minimizes oxidative degradation of unstable intermediates .
- Radiolabeled precursors : δ-amino[³H]levulinic acid tracks intermediates via autoradiography .
- Antisense RNA regulation : Explores overlapping cob gene regions (e.g., cobK-cobL) to isolate expression effects .
Methodological Considerations
Q. How is cobalt insertion into hydrogenobyrinic acid studied in vitro?
Cobaltochelatase, a two-component enzyme (CobN and CobST), catalyzes ATP-dependent cobalt insertion. Kinetic parameters:
- Km (Co²⁺) = 4.2 ± 0.2 μM; Km (ATP) = 220 ± 36 μM. Activity is reconstituted by mixing purified CobN and CobST, with product verification via cob(II)yrinic acid reductase assays .
Q. What analytical techniques differentiate dehydrocorrin vs. corrin oxidation states?
- ¹H-NMR : Chemical shifts at C-1 and C-19 indicate oxidation level .
- Electrochemical assays : Redox potential measurements confirm NADPH-dependent reduction to corrin .
Data Contradictions and Validation
Q. How do discrepancies in this compound methylation sites (C-11 vs. C-12) arise?
Early studies misassigned methyl groups due to chromophore overlap. Double-labeling experiments (¹³C/²H) and NOE NMR correlations clarified C-11 methylation precedes migration to C-12 during hydrogenobyrinic acid synthesis .
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